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Compound of Interest

Compound Name: 1-Bromo-2-ethylbutane

Cat. No.: B1346692

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the compound commonly, yet
incorrectly, referred to as 1-Bromo-2-ethylbutane. We will elucidate the correct International
Union of Pure and Applied Chemistry (IUPAC) nomenclature, detail its chemical structure,
present key physicochemical data, and provide an illustrative experimental protocol for its
synthesis. This document is intended to serve as a critical resource for professionals in
research and development who require precise and accurate chemical information.

Unraveling the Nomenclature: From "1-Bromo-2-
ethylbutane" to "3-(Bromomethyl)pentane”

A fundamental principle of chemical communication is the use of standardized and
unambiguous naming conventions. The IUPAC system of nomenclature ensures that a
chemical name corresponds to a single, unique structure. The name "1-Bromo-2-ethylbutane”
Is incorrect because it violates the primary rule of identifying the longest continuous carbon
chain (the parent chain) in the molecule.

The structure in question is properly named 3-(bromomethyl)pentane. This nomenclature is
derived from the following systematic application of IUPAC rules:

« |dentification of the Parent Chain: The longest continuous chain of carbon atoms in the
molecule consists of five carbons, which corresponds to the parent alkane, "pentane”.
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» Numbering the Parent Chain: The pentane chain is numbered to give the substituent the
lowest possible locant. In this case, the substituent is a bromomethyl group (-CH2Br).

« |dentifying and Locating the Substituent: The -CH2Br group is located on the third carbon of
the pentane chain. This substituent is named "bromomethyl".

e Assembling the Final Name: Combining the locant, substituent name, and parent chain
name gives the correct IUPAC name: 3-(bromomethyl)pentane.

The logical workflow for this determination is illustrated in the diagram below.
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Logical Flow for IUPAC Naming of 3-(Bromomethyl)pentane

Initial Structure:
CCc(cc)cBr

l

Identify the longest continuous carbon chain.

Path 1 Path 2

Incorrect Chain: 4 carbons (butane) Correct Chain: 5 carbons (pentane).

with an ethyl group at C2 and bromo at C1.

Number the parent chain to give the
substituent the lowest possible locant.

i

Identify the substituent at C3.

i

Substituent is a methyl group with a
bromine atom attached: -CH2Br (bromomethyl).

i

Assemble the final IUPAC name.

:

Click to download full resolution via product page

Caption: IUPAC Naming Logic for 3-(Bromomethyl)pentane.
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Chemical Structure and Physicochemical Properties

The correct structure corresponding to the IUPAC name 3-(bromomethyl)pentane is a primary

alkyl halide. The guantitative physicochemical data for this compound are summarized in the

table below for ease of reference and comparison.

Property Value Reference(s)
IUPAC Name 3-(Bromomethyl)pentane
Synonyms 1—Bromo—2—ethy.lbutane, 2-
Ethylbutyl bromide
CAS Number 3814-34-4
Molecular Formula CeH13Br
Molecular Weight 165.07 g/mol
Appearance Clear, colorless liquid
Density 1.179 g/mL at 25 °C
Boiling Point 143-144 °C

Refractive Index

1.4510 - 1.4530 (at 20°C, 589

nm)
SMILES CCcC(cC)CBr
KKGUMGWNFARLSL-
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Experimental Protocols
Synthesis of 3-(Bromomethyl)pentane from 2-Ethyl-1-
butanol via the Appel Reaction

This protocol describes the conversion of the precursor alcohol, 2-ethyl-1-butanol, to the target
alkyl bromide, 3-(bromomethyl)pentane, using triphenylphosphine and carbon tetrabromide.
This method is widely used for converting primary and secondary alcohols to the corresponding
alkyl halides under mild conditions.
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Materials and Reagents:

2-Ethyl-1-butanol

o Triphenylphosphine (PPhs)

o Carbon tetrabromide (CBra)

e Anhydrous dichloromethane (DCM)

e Pentane

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

¢ Round-bottom flask

e Magnetic stirrer and stir bar

o Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

o Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir
bar, add 2-ethyl-1-butanol (1.0 equivalent) and anhydrous dichloromethane (approx. 5-10 mL
per gram of alcohol).

o Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add
carbon tetrabromide (1.2 equivalents) followed by the portion-wise addition of
triphenylphosphine (1.2 equivalents). Caution: The reaction can be exothermic.
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» Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC) until the starting alcohol is consumed.

o Work-up: Upon completion, add pentane to the reaction mixture to precipitate the
triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing the
solid with additional pentane.

o Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCOs
solution, water, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by fractional distillation under reduced pressure to yield
pure 3-(bromomethyl)pentane.

The workflow for this synthesis is depicted in the following diagram.
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Experimental Workflow for the Synthesis of 3-(Bromomethyl)pentane

Reaction Setup:
Dissolve 2-ethyl-1-butanol in DCM
under N2 atmosphere.

:

Coolto 0 °C

:

Add CBr4 and PPh3

:

Reaction:
Stir at room temperature for 12-16h

:

Work-up:
Precipitate PPh30 with pentane
and filter.

'

Extraction:
Wash with NaHCO3, H20, and brine.

:

Drying and Concentration:
Dry with MgSO4 and evaporate solvent.

'

Purification:
Fractional distillation.

'

Click to download full resolution via product page

Caption: Synthesis Workflow via Appel Reaction.
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Conclusion

Precision in chemical nomenclature is paramount for reproducible and safe scientific research.
This guide has clarified that the correct IUPAC name for the structure commonly
misrepresented as "1-Bromo-2-ethylbutane" is 3-(bromomethyl)pentane. By providing a
detailed explanation of the naming convention, a comprehensive table of physicochemical
properties, and a reliable synthesis protocol, this document serves as an essential technical
resource for professionals in the chemical and pharmaceutical sciences. Adherence to correct
IUPAC nomenclature is crucial for clear communication, accurate data retrieval, and regulatory
compliance.

 To cite this document: BenchChem. [Navigating IUPAC Nomenclature: A Technical Guide to
3-(Bromomethyl)pentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346692#iupac-nomenclature-and-structure-of-1-
bromo-2-ethylbutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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